
Delafloxacina
Descripción general
Descripción
Delafloxacina es un nuevo antibiótico fluoroquinolónico aniónico aprobado para el tratamiento de infecciones bacterianas agudas de la piel y los tejidos blandos (ABSSSIs) y la neumonía bacteriana adquirida en la comunidad (CABP). Es eficaz contra un amplio espectro de bacterias Gram-positivas y Gram-negativas, incluidas Staphylococcus aureus resistente a la meticilina (MRSA) y Pseudomonas aeruginosa .
Aplicaciones Científicas De Investigación
Randomized Controlled Trials
Recent studies have demonstrated that delafloxacin is comparable in efficacy to traditional antibiotics. A systematic review of six randomized controlled trials involving over 3,000 patients indicated that delafloxacin had a microbiological eradication rate similar to that of comparator antibiotics (OR = 1.33%, 95% CI = 0.94–1.88) . Moreover, a Phase II trial showed that delafloxacin achieved a higher cure rate compared to vancomycin in treating ABSSSIs, particularly in obese patients .
Safety Profile
Delafloxacin is generally well tolerated, with a low incidence of treatment-emergent adverse events (TEAEs). In pooled analyses from Phase III studies, fewer patients experienced adverse events compared to those receiving comparator treatments (7.0% vs. 9.2%) with serious adverse events occurring at similar rates across groups . Notably, no significant differences were observed in the rates of discontinuation due to treatment-related adverse events .
Off-Label Uses and Case Studies
Delafloxacin has been utilized off-label for various conditions beyond its approved indications. A case series involving five patients highlighted its effectiveness in treating prosthetic joint infections and acute skin infections, with no documented treatment failures or adverse events reported . The flexibility in its use underscores the need for further investigation into its potential applications.
Comparative In Vitro Activity
In vitro studies have shown that delafloxacin possesses superior potency against certain pathogens compared to other fluoroquinolones. For instance, it demonstrated at least 64-fold greater potency against Staphylococcus aureus than levofloxacin and ciprofloxacin . This enhanced activity against resistant strains positions delafloxacin as a valuable option in the era of increasing antibiotic resistance.
Mecanismo De Acción
La delafloxacina ejerce sus efectos antibacterianos inhibiendo la actividad de la topoisomerasa IV bacteriana y la ADN girasa (topoisomerasa II). Estas enzimas son cruciales para la replicación, transcripción y reparación del ADN. Al evitar la relajación de los superenrollamientos positivos introducidos durante la elongación del ADN, la this compound interrumpe los procesos del ADN bacteriano, lo que lleva a la muerte celular .
Análisis Bioquímico
Biochemical Properties
Delafloxacin’s unique chemical structure allows it to have increased intracellular penetration and enhanced bactericidal activity under acidic conditions . This is particularly advantageous against methicillin-resistant Staphylococcus aureus, for which the significance of the intracellular mode of survival is increasingly being recognized .
Cellular Effects
Delafloxacin’s enhanced potency and penetration in low pH environments may influence cell function, particularly in the context of infections where the environment is often acidic
Molecular Mechanism
Delafloxacin is unique in its balanced target enzyme inhibition, a property that likely explains the very low frequencies of spontaneous mutations in vitro
Dosage Effects in Animal Models
It is known that Delafloxacin is well-tolerated overall .
Metabolic Pathways
Delafloxacin is primarily metabolized via glucuronidation, with oxidative metabolism representing less than 1% of an administered dose . The enzymes involved in this process include UGT1A1, UGT1A3, and UGT2B15 .
Subcellular Localization
Its ability to penetrate cells and exert its effects in acidic environments suggests that it may localize to specific compartments or organelles within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La delafloxacina se sintetiza mediante un proceso de varios pasos que implica la condensación de éster acrílico etoxi con 2,6-diamino-3,5-difluoropiridina. La reacción generalmente se produce en un disolvente orgánico como éter, tetrahidrofurano (THF) o diclorometano a temperaturas que varían de 0 a 100 °C . Los productos intermedios se procesan posteriormente para producir this compound.
Métodos de Producción Industrial
La producción industrial de this compound implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de ultra rendimiento (UPLC) y la espectrometría de masas (MS) para la cuantificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
La delafloxacina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La this compound se puede oxidar en condiciones específicas para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound, alterando su actividad.
Sustitución: La this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción deseada, típicamente involucrando temperaturas y niveles de pH controlados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de la this compound, que pueden tener diferentes propiedades y actividades farmacológicas .
Comparación Con Compuestos Similares
Compuestos Similares
- Levofloxacina
- Moxifloxacina
- Ciprofloxacina
- Finafloxacina
- Zabofloxacina
Singularidad
La delafloxacina es única entre las fluoroquinolonas debido a su naturaleza aniónica, lo que mejora su actividad en ambientes ácidos. Esta propiedad la hace particularmente eficaz contra infecciones en tejidos con bajo pH, como los abscesos. Además, la this compound tiene una inhibición equilibrada tanto de la ADN girasa como de la topoisomerasa IV, lo que reduce la probabilidad de desarrollo de resistencia .
Conclusión
La this compound es un antibiótico prometedor con propiedades únicas que lo hacen eficaz contra una amplia gama de infecciones bacterianas, incluidas las causadas por cepas resistentes. Su síntesis, reacciones químicas y aplicaciones en investigación científica resaltan su importancia en el campo de la medicina y más allá.
Actividad Biológica
Delafloxacin is a novel anionic fluoroquinolone antibiotic that has garnered attention for its broad-spectrum activity against various bacterial pathogens, including both Gram-positive and Gram-negative organisms. This article explores the biological activity of delafloxacin, focusing on its mechanisms of action, efficacy in clinical studies, and comparative performance against other antibiotics.
Delafloxacin exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This dual-targeting capability is attributed to specific substitutions at the C-7 and C-8 positions of the fluoroquinolone nucleus, enhancing its affinity for these targets compared to other fluoroquinolones . The unique molecular structure of delafloxacin allows it to maintain activity against strains exhibiting resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR) and efflux pump overexpression .
In Vitro Activity
Delafloxacin has demonstrated significant in vitro activity against a range of pathogens. A comparative study found that delafloxacin exhibited at least 64 times greater potency than levofloxacin and ciprofloxacin against Staphylococcus aureus (MIC50 ≤ 0.008 mg/L) and coagulase-negative staphylococci (MIC50 0.06 mg/L). Additionally, it showed superior activity against Pseudomonas aeruginosa (MIC50 0.25 mg/L) compared to other fluoroquinolones .
Pathogen | Delafloxacin MIC50 (mg/L) | Levofloxacin MIC50 (mg/L) | Ciprofloxacin MIC50 (mg/L) |
---|---|---|---|
Staphylococcus aureus | ≤0.008 | 0.5 | 1 |
Coagulase-negative Staphylococci | 0.06 | 1 | 1 |
Pseudomonas aeruginosa | 0.25 | 1 | 1 |
Enterobacter cloacae | 0.03 | 0.03 | 0.03 |
Clinical Efficacy
Delafloxacin has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). In a Phase 3 study involving 850 adults, delafloxacin was compared with vancomycin plus aztreonam. The results showed that delafloxacin achieved an objective response rate of 83.7%, comparable to the vancomycin/aztreonam group at 80.6% . Notably, bacterial eradication rates for MRSA were reported at 100% for delafloxacin-treated patients .
Case Studies
A case series involving five patients treated with delafloxacin for various infections demonstrated high success rates without adverse events. The conditions included prosthetic joint infections and acute skin infections, highlighting delafloxacin's potential off-label applications .
Resistance Mechanisms
Despite its broad-spectrum activity, some resistance mechanisms have been identified. Delafloxacin retains efficacy against certain resistant strains due to its unique pharmacological properties. For instance, it has shown effectiveness against levofloxacin-nonsusceptible Staphylococcus aureus isolates, with eradication rates exceeding 98% .
Propiedades
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCPNMLZGFQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172331 | |
Record name | Delafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity. | |
Record name | Delafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
189279-58-1 | |
Record name | Delafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189279-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delafloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.